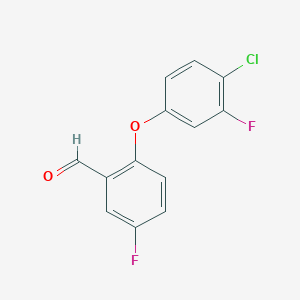![molecular formula C18H16F3N3O2 B2480057 N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-08-7](/img/structure/B2480057.png)
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves multiple steps, including acetylation, condensation, and substitution reactions. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are synthesized from benzyl N-acetylcarbamate potassium salt (BENAC-K) through refined methods providing stable and easy-to-handle powders that react with various alkyl halides and sulfonates to yield substituted products (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds shows significant insights into the arrangement and bonding patterns. For instance, N-(benzo[d]thiazol-2-yl) acetamide crystals exhibit distinct hydrogen bond-associated assemblies, indicating the impact of substituents on the molecular assembly (Balijapalli et al., 2017).
Chemical Reactions and Properties
Compounds similar to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergo various chemical reactions, such as carbodiimide condensation, to form novel derivatives. These reactions are catalyzed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, showcasing the reactivity of the acetamide group (Yu et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as NHC-silver complexes derived from p-methoxybenzyl-substituted and benzyl-substituted precursors, demonstrate the influence of molecular structure on properties like solubility and stability. These complexes exhibit high antibacterial activity, hinting at the significant role of molecular design in determining physical properties (Patil et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Studies
- N-Heterocyclic carbene-silver complexes, including those with 4-methoxybenzyl substituents, have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes also exhibited cytotoxic effects on Caki-1 cell lines, demonstrating their potential in cancer research (Patil et al., 2010).
Antitumor Activity
- Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, a class related to the compound , were evaluated for their antitumor activity. Two specific compounds showed significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
MRSA Inhibitors
- N-substituted benzimidazole derivatives have been synthesized and analyzed for their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative in particular showed potent antibacterial activity, underscoring the relevance of these compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).
Tuberculostatic Activity
- A study modifying 2-(trifluoromethyl)-1H-benzimidazole reported moderate tuberculostatic activity in one of its derivatives, indicating potential applications in tuberculosis treatment research (Shchegol'kov et al., 2013).
Antiviral Activity Against HCV
- Derivatives of 2-thiobenzimidazole, which have structural similarities to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, showed in vitro activity against hepatitis C virus (HCV), highlighting their potential in antiviral research (Youssif et al., 2016).
Antioxidant Properties
- Studies involving capsaicin analogues structurally related to the compound have been conducted to evaluate their antioxidant properties. These studies are significant for understanding the antioxidative potential of such compounds (Yancheva et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWWDDUSOQNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

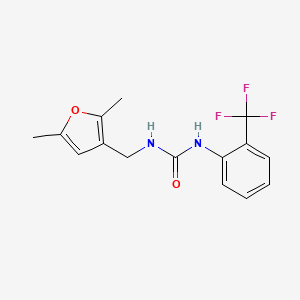
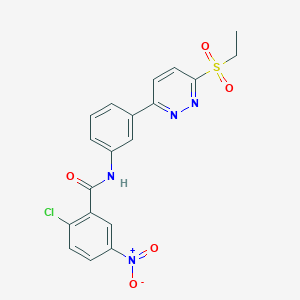
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)
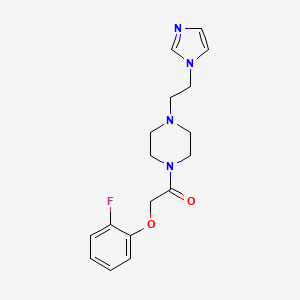
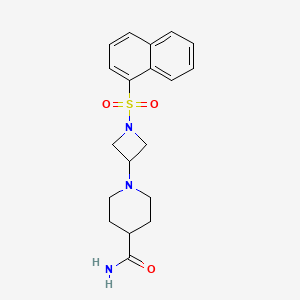
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
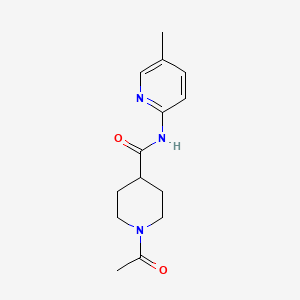
![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
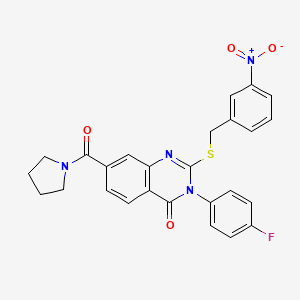
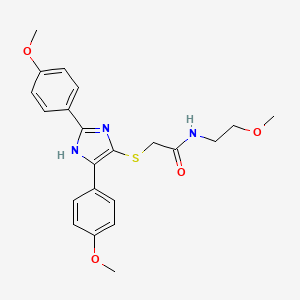
![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
